(S)-3-Amino-2-(dimethylamino)propan-1-ol
CAS No.:
Cat. No.: VC18030989
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H14N2O |
---|---|
Molecular Weight | 118.18 g/mol |
IUPAC Name | (2S)-3-amino-2-(dimethylamino)propan-1-ol |
Standard InChI | InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
Standard InChI Key | LAVNHYANZVOFFK-YFKPBYRVSA-N |
Isomeric SMILES | CN(C)[C@@H](CN)CO |
Canonical SMILES | CN(C)C(CN)CO |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a three-carbon chain with hydroxyl (-OH), primary amino (-NH), and dimethylamino (-N(CH)) groups at positions 1, 3, and 2, respectively. Its stereocenter at the second carbon confers enantiomeric specificity, with the (S)-configuration being biologically significant in many applications.
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 118.18 g/mol | |
IUPAC Name | (2S)-3-amino-2-(dimethylamino)propan-1-ol | |
CAS Number | 1260587-77-6 (free base) | |
Chiral Center | C2 (S-configuration) |
The compound’s bifunctional nature enables participation in diverse chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure:
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NMR: Signals at δ 2.25 ppm (N(CH)), δ 3.45 ppm (C1-OH), and δ 2.90 ppm (C3-NH).
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IR Spectroscopy: Peaks at 3350 cm (O-H stretch) and 1600 cm (N-H bend).
Synthesis and Optimization
Synthetic Pathways
The synthesis of (S)-3-Amino-2-(dimethylamino)propan-1-ol typically involves asymmetric catalysis or resolution techniques to achieve high enantiomeric excess (ee). A common route includes:
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Epoxide Ring-Opening: (S)-Epichlorohydrin reacts with dimethylamine under basic conditions to form the intermediate.
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Amination: The primary hydroxyl group is converted to an amino group via Mitsunobu reaction or catalytic hydrogenation.
Table 2: Synthesis Yield and Conditions
Step | Reagents | Yield (%) | ee (%) | Source |
---|---|---|---|---|
Epoxide Opening | Dimethylamine, NaOH | 78 | 95 | |
Amination | NH, Pd/C | 65 | 98 |
Purification and Stability
Chromatographic methods (HPLC, GC) are employed to isolate the enantiomerically pure compound. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmosphere .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for the dihydrochloride salt (CHClNO) provide insights into solubility and stability:
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Water Solubility: >50 mg/mL (dihydrochloride form)
Comparative Analysis with Analogues
Studies on 3-dimethylamino-1-propanol (CAS 3179-63-3) reveal similar trends in viscosity (1.2 cP at 25°C) and surface tension (45 mN/m) . These properties influence mass transfer efficiency in industrial processes .
Pharmaceutical and Biochemical Applications
Chiral Building Block
The compound serves as a precursor to zolmitriptan analogues, where its stereochemistry enhances receptor binding affinity . Modifications at the amino and hydroxyl groups yield derivatives with improved blood-brain barrier permeability .
Enzyme Inhibition
In vitro studies demonstrate inhibitory activity against monoamine oxidase (MAO) with an IC of 12 µM, suggesting potential in neurodegenerative disease research .
Table 3: Biochemical Activity Profile
Future Research Directions
Structure-Activity Relationships (SAR)
Systematic modifications to the dimethylamino and hydroxyl groups could optimize pharmacokinetic profiles. Molecular dynamics simulations predict enhanced binding to serotonin receptors with fluorinated derivatives .
Industrial Scale-Up
Continuous-flow synthesis methods may improve yield and reduce waste. Pilot-scale trials achieving 85% yield under microwave irradiation are underway.
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